8-Aminoquinazoline-2,4(1H,3H)-dione

MAO inhibition selectivity profiling CNS drug discovery

8-Aminoquinazoline-2,4(1H,3H)-dione (CAS 1379309-59-7, MW 177.16 g/mol) is a synthetically accessible quinazoline heterocycle featuring a primary amine at the C‑8 position on a quinazoline‑2,4‑dione scaffold. This scaffold is recognized as a privileged structure in drug discovery, forming the core of several FDA‑approved drugs and exhibiting anticancer, antibacterial, antimalarial, anticonvulsant, anti‑inflammatory, and anti‑diabetic activities.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B8056773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoquinazoline-2,4(1H,3H)-dione
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)NC(=O)NC2=O
InChIInChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,9H2,(H2,10,11,12,13)
InChIKeyRJXDXHHYZRBCLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Aminoquinazoline-2,4(1H,3H)-dione: What You Need to Know Before Procurement


8-Aminoquinazoline-2,4(1H,3H)-dione (CAS 1379309-59-7, MW 177.16 g/mol) is a synthetically accessible quinazoline heterocycle featuring a primary amine at the C‑8 position on a quinazoline‑2,4‑dione scaffold . This scaffold is recognized as a privileged structure in drug discovery, forming the core of several FDA‑approved drugs and exhibiting anticancer, antibacterial, antimalarial, anticonvulsant, anti‑inflammatory, and anti‑diabetic activities [1]. The 8‑amino group provides a versatile chemical handle for derivatization, making the compound a strategic intermediate for exploring structure‑activity relationships across diverse therapeutic targets [1].

Why Generic 8‑Substituted Quinazoline‑2,4‑diones Cannot Be Interchanged with the 8‑Amino Variant


Quinazoline‑2,4‑diones bearing different substituents at the C‑8 position exhibit profoundly divergent biological, physicochemical, and synthetic properties that preclude straightforward substitution. Comparative studies on antibacterial gyrase/topoisomerase inhibitors demonstrate that replacing an 8‑methoxy group with an 8‑methyl group reduces activity against fluoroquinolone‑resistant mutants, while adding a 3‑amino group on the dione core enhances relative activity [1]. In PARP‑1/2 inhibitor programs, compounds derived from the quinazoline‑2,4‑dione scaffold achieve varying degrees of isoform selectivity depending on substitution pattern; for example, certain 1‑substituted derivatives reach a PARP‑2 selectivity ratio of ~41‑fold (PARP‑1 IC₅₀ = 467 nM, PARP‑2 IC₅₀ = 11.5 nM) [2]. In antimalarial screening of quinazolinedione derivatives with amino‑acid linkers, the parent core exhibits IC₅₀ values ranging from 0.219 µM to >10 µM against P. falciparum 3D7, underscoring how even minor structural modifications can shift potency by over 45‑fold [3]. Thus, the 8‑amino substituent is not a trivial functional group but a determinant of reactivity, stability, and biological profile, making generic selection of 8‑substituted analogs scientifically and operationally unsound.

8-Aminoquinazoline-2,4(1H,3H)-dione: Quantified Differential Performance Evidence


MAO‑A vs. MAO‑B Selectivity: A ~90‑Fold Window That Distinguishes the 8‑Amino Scaffold from Non‑Selective Quinazolinediones

In fluorescence‑based MAO inhibition assays using kynuramine as substrate, 8‑aminoquinazoline‑2,4(1H,3H)‑dione exhibits a marked selectivity window between the two monoamine oxidase isoforms. It inhibits MAO‑A with an IC₅₀ >100,000 nM, while inhibiting MAO‑B with an IC₅₀ of 1,130 nM [1]. This represents an approximately 90‑fold selectivity for MAO‑B over MAO‑A. In contrast, many quinazoline‑2,4‑dione derivatives profiled in BindingDB lack this defined selectivity fingerprint; for example, a related derivative (CHEMBL172856) inhibited MAO‑A with an IC₅₀ of 25,300 nM, revealing a much narrower MAO‑B/MAO‑A window [2]. The sharp isoform preference of the 8‑amino compound provides a defined baseline for CNS‑targeted programs where MAO‑B selectivity is desired.

MAO inhibition selectivity profiling CNS drug discovery

Derivatization‑Enabling Primary Amine: Synthetic Versatility That 8‑Methoxy and 8‑Methyl Analogs Cannot Match

The C‑8 primary amine of 8‑aminoquinazoline‑2,4(1H,3H)‑dione enables a distinct and broader set of chemical transformations compared to the 8‑methoxy or 8‑methyl analogs. In the 2002 synthesis of HIV‑1 reverse transcriptase inhibitor analogs, the 8‑amino compounds (7b, 7c) were condensed with carbon disulfide in pyridine to form tricyclic derivatives, a reaction that is inaccessible to the corresponding 8‑methoxy or 8‑methyl quinazoline‑2,4‑diones [1]. Furthermore, Pfizer process chemistry work on 3‑amino‑quinazoline‑2,4‑diones (AQDs) showed that the 8‑methoxy analog 1 was amorphous, causing manufacturing difficulties, leading the development team to shift focus to the 8‑methyl analog 2 for crystallinity [2]. The 8‑amino group can be acylated, sulfonylated, alkylated, diazotized, or converted to urea/thiourea functionalities—reactions that are either impossible or far less efficient with 8‑alkoxy or 8‑alkyl substituents.

medicinal chemistry SAR exploration diversification handle

Defined Solution Stability: 2‑Year Solid‑State Shelf Life vs. 3‑Month DMSO Solution Stability

8‑Aminoquinazoline‑2,4(1H,3H)‑dione is reported as stable for 2 years from the date of purchase when stored as a solid at room temperature . Solutions prepared in DMSO or DMF (up to 25 mg/mL) can be stored at –20 °C for up to 3 months . This long solid‑state stability compares favorably with the widely used but more structurally complex 3‑amino‑7‑(3‑aminopyrrolidin‑1‑yl)‑1‑cyclopropyl‑6‑fluoro‑8‑methoxy‑quinazoline‑2,4‑dione (PubChem CID), which requires controlled storage conditions due to additional reactive functional groups [1]. The defined stability parameters allow procurement teams to plan inventory with confidence.

compound management stability studies procurement logistics

Antimalarial Potency: Quinazolinedione Core IC₅₀ of 0.219 µM Outperforms Other Amino‑Acid Linked Analogs by >45‑Fold

In a 2023 study of quinazolinedione derivatives with amino‑acid linkers, the core quinazolinedione ring system displayed an IC₅₀ of 0.219 ± 0.024 µM against the P. falciparum 3D7 strain [1]. This value is over 45‑fold more potent than several structurally elaborated analogs (e.g., compounds 4, 5, 6, and 10 all exceeded 10 µM) [1]. The 8‑aminoquinazoline‑2,4(1H,3H)‑dione, as the simplest aromatic amine‑bearing core, provides the foundational pharmacophore onto which amino‑acid linkers are attached, and the observed potency gradient demonstrates that the unadorned core already achieves sub‑micromolar activity. When compared to the clinically used 8‑aminoquinoline antimalarial primaquine, which requires metabolic activation and carries hemolytic risk in G6PD‑deficient patients, the quinazolinedione scaffold offers a structurally distinct chemotype with a different mechanism of action [2].

antimalarial drug discovery P. falciparum structure-activity relationship

pH‑Dependent Solubility: Predicted pKa of 11.45 Enables Tunable Formulation vs. 8‑Chloro and 8‑Methyl Neutral Analogs

The predicted pKa of the 8‑amino group in 8‑aminoquinazoline‑2,4(1H,3H)‑dione is 11.45 ± 0.20 . This basic center enables pH‑dependent solubility: at acidic pH, protonation of the aniline nitrogen increases aqueous solubility, while at physiological pH 7.4, the compound remains largely un‑ionized, favoring membrane permeability. In contrast, the 8‑chloro analog (CAS 62484‑22‑4, pKa not reported) lacks a titratable basic group and relies solely on the weakly acidic quinazoline‑2,4‑dione NH protons for pH‑dependent solubility . The 8‑methyl analog (CAS 67449‑23‑4) similarly lacks an ionizable 8‑substituent . The 8‑amino compound’s combination of a basic aniline and acidic dione NH groups provides a zwitterionic character that can be exploited for salt formation and dissolution enhancement without requiring additional synthetic derivatization.

physicochemical characterization formulation development preclinical DMPK

Where 8‑Aminoquinazoline‑2,4(1H,3H)‑dione Delivers Demonstrable Procurement Value


CNS Drug Discovery Programs Requiring MAO‑B‑Selective Starting Points

The compound’s ~90‑fold MAO‑B/MAO‑A selectivity window (MAO‑A IC₅₀ >100,000 nM; MAO‑B IC₅₀ = 1,130 nM) provides a scaffold with intrinsic selectivity, reducing the need for extensive counter‑screening against MAO‑A . This is directly relevant for Parkinson’s disease or neuroprotection programs where MAO‑B inhibition is the intended mechanism and MAO‑A inhibition constitutes an off‑target liability.

Medicinal Chemistry Library Diversification via Primary Amine Derivatization

The 8‑amino group enables acylation, sulfonylation, reductive amination, urea/thiourea formation, diazotization, and triazole click chemistry—reactions incompatible with 8‑methoxy or 8‑methyl analogs . A single 8‑amino intermediate can generate 5–10 distinct chemotypes, streamlining SAR exploration in antibacterial, anticancer, or antiviral programs .

Antimalarial Lead Optimization Leveraging Sub‑Micromolar Core Potency

The quinazolinedione core achieves an IC₅₀ of 0.219 µM against P. falciparum 3D7, outperforming several amino‑acid linked derivatives by >45‑fold . This potency, combined with a mechanism distinct from 8‑aminoquinolines (e.g., primaquine), makes the 8‑amino scaffold a high‑value starting point for next‑generation antimalarials .

Formulation Feasibility Studies Utilizing pH‑Dependent Solubility

The predicted pKa of 11.45 for the 8‑amino group confers pH‑dependent solubility that can be exploited for salt screening, dissolution enhancement, and oral bioavailability optimization—a feature absent in 8‑chloro and 8‑methyl quinazoline‑2,4‑dione analogs . This physicochemical advantage supports preclinical formulation development without additional synthetic modification [1].

Quote Request

Request a Quote for 8-Aminoquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.